![molecular formula C57H87NO9 B11711804 2-[Bis(2-{[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethyl)amino]ethyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate](/img/structure/B11711804.png)

2-[Bis(2-{[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethyl)amino]ethyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

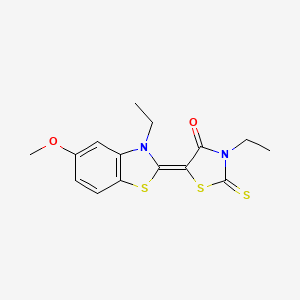

3-(3,5-DI-tert-butil-4-hidroxifenil)propanoato de 2-[bis(2-{[3-(3,5-DI-tert-butil-4-hidroxifenil)propanoyl]oxi}etil)amino]etil es un compuesto orgánico complejo conocido por sus propiedades antioxidantes. Este compuesto se caracteriza por la presencia de múltiples grupos tert-butilo y grupos hidroxifenilo, que contribuyen a su estabilidad y eficacia como antioxidante.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3-(3,5-DI-tert-butil-4-hidroxifenil)propanoato de 2-[bis(2-{[3-(3,5-DI-tert-butil-4-hidroxifenil)propanoyl]oxi}etil)amino]etil típicamente implica múltiples pasos:

Materiales de partida: La síntesis comienza con 2,6-di-tert-butilfenol y acrilato.

Formación de intermedio: La reacción de 2,6-di-tert-butilfenol con acrilato forma un intermedio, que se hace reaccionar posteriormente con 2-cloroetanol para obtener 3-(3,5-di-tert-butil-4-hidroxifenil)propionato de 2-cloroetil.

Producto final: El intermedio se hace reaccionar entonces con sulfuro de sodio en presencia de una sal de amonio cuaternario para obtener el producto final.

Métodos de producción industrial

La producción industrial de este compuesto sigue rutas sintéticas similares, pero se optimiza para obtener un mayor rendimiento y pureza. El proceso implica:

Reactores a gran escala: Utilización de reactores a gran escala para manejar las cantidades a granel de los materiales de partida.

Condiciones de reacción optimizadas: Ajuste fino de las condiciones de reacción, como la temperatura, la presión y el tiempo de reacción, para maximizar el rendimiento y minimizar los subproductos.

Purificación: Empleo de técnicas avanzadas de purificación como la recristalización y la cromatografía para alcanzar altos niveles de pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

3-(3,5-DI-tert-butil-4-hidroxifenil)propanoato de 2-[bis(2-{[3-(3,5-DI-tert-butil-4-hidroxifenil)propanoyl]oxi}etil)amino]etil experimenta varios tipos de reacciones químicas:

Oxidación: El compuesto puede sufrir reacciones de oxidación, donde los grupos hidroxifenilo se oxidan a quinonas.

Reducción: Las reacciones de reducción pueden convertir las quinonas de nuevo en grupos hidroxifenilo.

Sustitución: Los grupos tert-butilo pueden ser sustituidos por otros grupos funcionales en condiciones específicas.

Reactivos y condiciones comunes

Agentes oxidantes: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Agentes reductores: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Reactivos de sustitución: Se pueden utilizar varios haluros de alquilo y nucleófilos para reacciones de sustitución.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen quinonas, derivados hidroxifenilo reducidos y derivados tert-butilo sustituidos .

Aplicaciones Científicas De Investigación

3-(3,5-DI-tert-butil-4-hidroxifenil)propanoato de 2-[bis(2-{[3-(3,5-DI-tert-butil-4-hidroxifenil)propanoyl]oxi}etil)amino]etil tiene una amplia gama de aplicaciones de investigación científica:

Biología: Se investiga por sus posibles efectos protectores contra el estrés oxidativo en los sistemas biológicos.

Medicina: Se exploran sus posibles aplicaciones terapéuticas para prevenir el daño oxidativo en las células y los tejidos.

Mecanismo De Acción

El mecanismo de acción de 3-(3,5-DI-tert-butil-4-hidroxifenil)propanoato de 2-[bis(2-{[3-(3,5-DI-tert-butil-4-hidroxifenil)propanoyl]oxi}etil)amino]etil implica sus propiedades antioxidantes. El compuesto:

Capta radicales libres: Los grupos hidroxifenilo donan átomos de hidrógeno para neutralizar los radicales libres.

Previene el daño oxidativo: Al neutralizar los radicales libres, el compuesto previene el daño oxidativo a las células y los polímeros.

Efectos sinérgicos: La presencia de múltiples grupos hidroxifenilo aumenta su capacidad antioxidante mediante efectos sinérgicos.

Comparación Con Compuestos Similares

Compuestos similares

Tetrakis (3,5-di-tert-butil-4-hidroxihidrocinnamato) de pentaeritritol: Otro antioxidante utilizado en la estabilización de polímeros.

3-(3,5-di-tert-butil-4-hidroxifenil)propionato de octadecilo: Un antioxidante fenólico utilizado en plásticos.

Bis [3-(3,5-di-tert-butil-4-hidroxifenil)propionato] de tiodietilén: Un antioxidante fenólico impedido de tipo tioéter.

Singularidad

3-(3,5-DI-tert-butil-4-hidroxifenil)propanoato de 2-[bis(2-{[3-(3,5-DI-tert-butil-4-hidroxifenil)propanoyl]oxi}etil)amino]etil es único debido a su compleja estructura, que proporciona una mayor estabilidad y capacidad antioxidante en comparación con los antioxidantes fenólicos más simples .

Propiedades

Fórmula molecular |

C57H87NO9 |

|---|---|

Peso molecular |

930.3 g/mol |

Nombre IUPAC |

2-[bis[2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]ethyl]amino]ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate |

InChI |

InChI=1S/C57H87NO9/c1-52(2,3)40-31-37(32-41(49(40)62)53(4,5)6)19-22-46(59)65-28-25-58(26-29-66-47(60)23-20-38-33-42(54(7,8)9)50(63)43(34-38)55(10,11)12)27-30-67-48(61)24-21-39-35-44(56(13,14)15)51(64)45(36-39)57(16,17)18/h31-36,62-64H,19-30H2,1-18H3 |

Clave InChI |

KFWBRCKMYFFHPF-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCN(CCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)CCOC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)propan-2-yl]benzenesulfonamide](/img/structure/B11711730.png)

![3-(1,3-benzoxazol-2-yl)-N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]aniline](/img/structure/B11711742.png)

![3-methyl-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B11711753.png)

![3-(3-fluorophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11711761.png)

![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11711764.png)

![7-[(4-methylphenyl)amino]-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione](/img/structure/B11711772.png)

![2-[(2,6-Dichloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11711784.png)

![3-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid](/img/structure/B11711803.png)

![(2E)-3-(furan-2-yl)-N,N-dimethyl-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11711811.png)